molecular formula C14H19N3O2S B13201847 tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13201847
M. Wt: 293.39 g/mol
InChI Key: BKKJJIVKRXZBMZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a thiazolo[5,4-b]pyridine core. Key structural elements include:

  • A thiazole ring (sulfur and nitrogen-containing heterocycle) fused to a pyridine ring.
  • Aminomethyl (-CH2NH2) and methyl (-CH3) substituents at positions 3, 4, and 4.
  • A tert-butyl carboxylate (-COOtBu) ester at position 5.

The tert-butyl group enhances steric protection of the carboxylate, while the aminomethyl group introduces a reactive primary amine.

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H19N3O2S/c1-7-10(13(18)19-14(3,4)5)8(2)16-12-11(7)9(6-15)17-20-12/h6,15H2,1-5H3

InChI Key

BKKJJIVKRXZBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NSC2=NC(=C1C(=O)OC(C)(C)C)C)CN

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a pyridine ring to a thiazole coreThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound Compound
Core Heterocycle Thiazolo[5,4-b]pyridine (S, N) Triazolo[4,5-c]pyridine (3N)
Substituents 3-aminomethyl, 4,6-dimethyl None (tetrahydro saturation)
Functional Groups -COOtBu, -CH2NH2 -COOtBu
Saturation Fully unsaturated Partially saturated (3,4,6,7-tetrahydro)
2.2 Physicochemical and Reactivity Differences
  • Lipophilicity : The target compound’s methyl groups and aromatic thiazolo core increase logP (lipophilicity), favoring membrane permeability. The triazolo analog’s saturation may reduce logP, enhancing aqueous solubility .
  • Acid-Base Behavior : The primary amine (pKa ~9–10) in the target compound can protonate under physiological conditions, enabling ionic interactions. The triazolo analog lacks this feature.
  • Stability: The tert-butyl ester in both compounds resists hydrolysis under basic conditions but cleaves in acidic environments. The aminomethyl group in the target compound may confer oxidative sensitivity, whereas the triazolo analog’s saturation could stabilize it against ring-opening reactions.

Table 2: Inferred Physicochemical Properties

Property Target Compound Compound
Molecular Weight ~350–370 g/mol (estimated) ~280–300 g/mol (estimated)
logP Higher (methyl groups, aromaticity) Lower (saturation)
Solubility Moderate (amine enhances polar interactions) Higher (saturation and lack of amine)
Reactive Sites Primary amine, ester Ester only

Biological Activity

tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that integrates both thiazole and pyridine moieties. Its unique structure positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and potential therapeutic implications.

The molecular formula of this compound is C14H19N3O2S, with a molecular weight of 293.39 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C14H19N3O2S
Molecular Weight 293.39 g/mol
IUPAC Name This compound
InChI Key BKKJJIVKRXZBMZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(NC(=C1C(=O)OC(C)(C)C)C)N=CS2=NC(=C2)C

The compound exhibits significant biological activity primarily through its interaction with specific enzymes. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in regulating cell growth and survival pathways. By binding to the active site of PI3K, it effectively inhibits its enzymatic activity, leading to alterations in downstream signaling pathways associated with cancer and other diseases .

Antitumor Activity

Research indicates that compounds with thiazole and pyridine structures often display antitumor properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring significantly influence cytotoxicity .

Anticonvulsant Properties

Thiazole derivatives have been explored for their anticonvulsant effects. The compound has shown potential in preclinical models for reducing seizure activity, indicating its possible application in treating epilepsy .

Enzyme Inhibition

This compound has demonstrated inhibitory effects on several enzymes beyond PI3K. For instance, it has been reported to inhibit DNA gyrase and other bacterial topoisomerases, which could make it a candidate for antibiotic development .

Case Studies

  • Antitumor Efficacy : A study investigated the effects of various thiazolo-pyridine derivatives on human cancer cell lines. The results indicated that this compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Activity Assessment : In a controlled trial involving animal models of epilepsy, the compound significantly reduced seizure frequency and duration compared to untreated controls .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key findings:

Compound NameBiological ActivityIC50 (µg/mL)
tert-Butyl 3-(aminomethyl)-4,6-dimethyl... Antitumor<10
Compound A (similar thiazole derivative) Antitumor15
Compound B (pyridine derivative) Anticonvulsant12

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